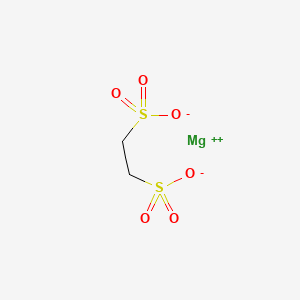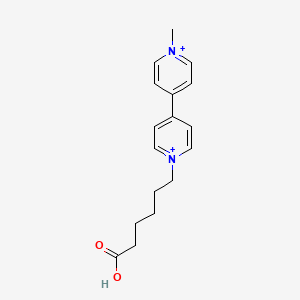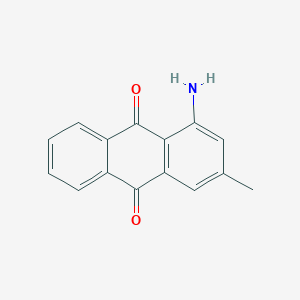
1-Amino-3-methylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-methylanthracene-9,10-dione is an organic compound with the molecular formula C15H11NO2. It belongs to the class of anthraquinones, which are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an amino group at the 1-position and a methyl group at the 3-position on the anthracene ring system, with two ketone groups at the 9 and 10 positions.
Méthodes De Préparation
The synthesis of 1-amino-3-methylanthracene-9,10-dione can be achieved through various methods. One effective approach involves the amidation of weak amines. In this method, 1-aminoanthracene-9,10-dione is coupled with sterically hindered carboxylic acids using COMU as the coupling agent . This method is straightforward and allows for the efficient production of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Amino-3-methylanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, leading to the formation of hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-3-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives, which are important in the development of dyes and pigments.
Industry: In addition to its use in dyes and pigments, the compound is also used in the production of certain polymers and materials.
Mécanisme D'action
The mechanism of action of 1-amino-3-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or function . In cancer research, the compound’s derivatives may exert their effects by inducing apoptosis or inhibiting cell proliferation through specific molecular pathways .
Comparaison Avec Des Composés Similaires
1-Amino-3-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-Aminoanthracene-9,10-dione: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
3-Methylanthracene-9,10-dione: Lacks the amino group at the 1-position, which may influence its chemical properties and applications.
1,4-Diaminoanthracene-9,10-dione:
The presence of both the amino and methyl groups in this compound makes it unique and may contribute to its specific chemical and biological properties.
Propriétés
Numéro CAS |
10146-51-7 |
|---|---|
Formule moléculaire |
C15H11NO2 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
1-amino-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H11NO2/c1-8-6-11-13(12(16)7-8)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,16H2,1H3 |
Clé InChI |
FWGWRVYOSWSNEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


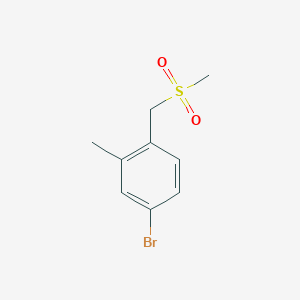
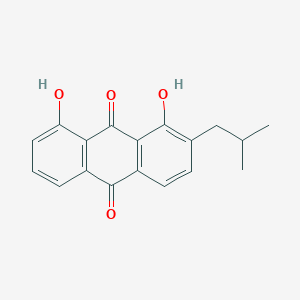
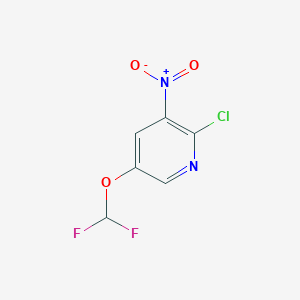
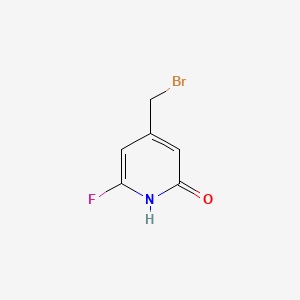
![2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)

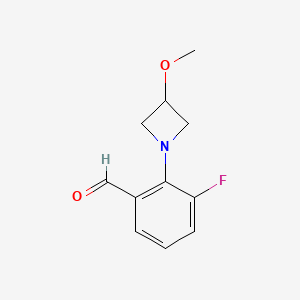
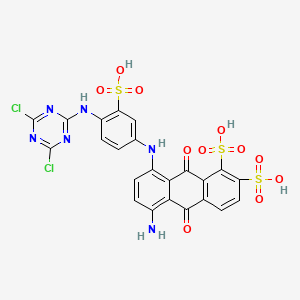
![2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B13144806.png)
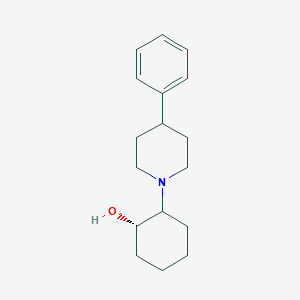
![7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144813.png)
